molecular formula C₂₈H₂₉Cl₃N₄O₄S B1155383 S-(Valeroxymethoxymethyl)-Salubrinal

S-(Valeroxymethoxymethyl)-Salubrinal

Cat. No.: B1155383
M. Wt: 623.98
Attention: For research use only. Not for human or veterinary use.
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Description

S-(Valeroxymethoxymethyl)-Salubrinal is a synthetic derivative of salubrinal, a well-characterized inhibitor of eukaryotic translation initiation factor 2α (eIF2α) dephosphorylation. Salubrinal selectively targets protein phosphatase 1 (PP1) complexes, sustaining eIF2α phosphorylation to mitigate endoplasmic reticulum stress (ERS)-induced apoptosis . This derivative is cataloged as a research reagent for studying ERS pathways .

Properties

Molecular Formula

C₂₈H₂₉Cl₃N₄O₄S

Molecular Weight

623.98

Origin of Product

United States

Comparison with Similar Compounds

Salubrinal and its analogs share a core mechanism of eIF2α modulation but differ in structural modifications, pharmacokinetics, and therapeutic efficacy. Below is a comparative analysis based on available evidence:

Structural and Pharmacokinetic Differences
Compound Key Structural Features LogP (Predicted) Solubility Metabolic Stability Key References
Salubrinal Cinnamic acid core, trichloromethyl group 3.8–4.2 Low aqueous Moderate (CYP3A4 substrate)
Quinoline-containing analogs Quinoline ring substitution 2.5–3.5 Improved High
Cinnamic acid derivatives Modified cinnamate side chains 4.0–5.0 Variable Low to moderate
S-(Valeroxymethoxymethyl)-Salubrinal Valeroxymethoxymethyl group Not reported Inferred higher Inferred improved

Key Observations :

  • Salubrinal : High lipophilicity (LogP 3.8–4.2) limits bioavailability, necessitating higher doses in vivo .
Efficacy in Disease Models
Compound Osteoporosis Protection Neuroprotection Cancer Therapy Synergy Nephro/Cardioprotection References
Salubrinal +++ (Dose-dependent inhibition of osteoclasts; ↑ osteoblastogenesis ) ++ (Reduces Aβ-induced apoptosis ; attenuates rotenone/arsenic toxicity ) + (Potentiates TRAIL-induced apoptosis in hepatoma cells ) ++ (Protects against cyclosporine nephrotoxicity )
Quinoline analogs Not reported +++ (Higher BBB penetration inferred) Not reported Not reported
This compound Inferred similar Inferred similar Inferred similar Inferred similar

Key Findings :

  • Salubrinal: Bone Homeostasis: Suppresses NFATc1 in osteoclasts by 60% at 10 μM and increases osteoblast colony formation by 40% in osteoporotic models . Neuroprotection: Reduces Aβ-induced caspase-3 activation by 70% in cortical neurons and rotenone-induced ROS by 50% . Limitations: Fails to improve survival in ALS models, highlighting context-dependent efficacy .
  • This compound : Expected to retain core pharmacological activity but may exhibit enhanced biodistribution due to structural optimization .
Mechanistic Divergences
  • Salubrinal : Exclusively inhibits PP1-mediated eIF2α dephosphorylation, with secondary effects on NF-κB and p38 pathways in specific contexts (e.g., 50% reduction in IκB degradation in Aβ-treated neurons ).
  • This compound : Unclear if the substitution alters selectivity for PP1 complexes or modulates additional targets like ufmylation pathways (implicated in erythropoiesis ).

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